molecular formula C10H8FNO2 B8627790 Methyl 2-cyano-2-(2-fluorophenyl)acetate

Methyl 2-cyano-2-(2-fluorophenyl)acetate

Cat. No.: B8627790
M. Wt: 193.17 g/mol
InChI Key: COCWEPQTOCLSSH-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(2-fluorophenyl)acetate is a fluorinated cyanoacetate derivative characterized by a 2-fluorophenyl group and a cyano (-CN) substituent on the acetate backbone. The 2-fluorophenyl moiety and cyano group are critical for modulating electronic properties, solubility, and biological activity .

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-cyano-2-(2-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3

InChI Key

COCWEPQTOCLSSH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C#N)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Classical Base-Catalyzed Protocol

Reagents :

  • 2-Fluorobenzaldehyde (1.0 eq.)

  • Methyl cyanoacetate (1.2 eq.)

  • Piperidine (10 mol%) or ammonium acetate (20 mol%)

  • Solvent: Ethanol, toluene, or solvent-free conditions

Procedure :
The aldehyde and methyl cyanoacetate are refluxed in ethanol with catalytic piperidine for 4–6 hours. The product precipitates upon cooling and is recrystallized from methanol.

Performance :

  • Yield : 73–89%

  • Purity : >93% (HPLC)

  • Reaction Time : 4–8 hours

Mechanistic Insight :
The base deprotonates methyl cyanoacetate, generating a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration forms the conjugated cyanoacrylate.

Microwave-Assisted Knoevenagel Reaction

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.

Optimized Conditions :

  • Catalyst: Urea (15 mol%)

  • Solvent: Water or solvent-free

  • Microwave Power: 300 W

  • Temperature: 80–100°C

  • Time: 3–15 minutes

Advantages :

  • Yield : 85–96%

  • Energy Efficiency : 80% reduction in energy consumption

  • Scalability : Demonstrated at 50 mmol scale

Example :
2-Fluorobenzaldehyde (5 mmol) and methyl cyanoacetate (6 mmol) with urea in water under microwave irradiation (300 W, 5 minutes) yielded 94% product.

Ionic Liquid-Catalyzed Synthesis

Functionalized ionic liquids (ILs) offer recyclable and eco-friendly alternatives. For example, N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide ([APDABCO]Br) enables room-temperature synthesis.

Procedure :

  • IL (5 mol%), 2-fluorobenzaldehyde, and methyl cyanoacetate stirred in water (20 vol%) at 25°C for 2 hours.

  • IL recovered via filtration and reused ≥6 times without yield loss.

Performance Metrics :

ParameterValue
Yield89–92%
Reaction Time1.5–2 hours
Catalyst Reusability6 cycles

Comparative Analysis of Methodologies

Table 1 : Key Performance Indicators Across Methods

MethodYield (%)TimeTemperature (°C)Catalyst LoadingEco-Friendliness
Classical Knoevenagel73–894–8 hours80–11010–20 mol%Moderate
Microwave-Assisted85–963–15 min80–10015 mol%High
Ionic Liquid89–921.5–2 hours255 mol%Very High

Trade-offs :

  • Microwave Methods : High yields and speed but require specialized equipment.

  • Ionic Liquids : Superior sustainability but higher initial catalyst cost.

Alternative Pathways: Alkylation and Cyanation

Alkylation of Methyl Cyanoacetate

Though less common, alkylation with 2-fluorobenzyl halides is feasible under strong bases.

Example :
Methyl cyanoacetate treated with 2-fluorobenzyl bromide and DBU in CH₂Cl₂ yields the product via double alkylation.

Challenges :

  • Low regioselectivity (≤65% yield)

  • Competing O-alkylation side reactions

Cyanation of Methyl 2-(2-Fluorophenyl)Acetate

Direct cyanation using trimethylsilyl cyanide (TMSCN) or NaCN under Lewis acid catalysis (e.g., ZnI₂) provides an alternative route.

Limitations :

  • Requires anhydrous conditions

  • Moderate yields (55–70%)

Industrial-Scale Considerations

For large-scale production (>100 kg), the classical Knoevenagel method remains preferred due to:

  • Cost Efficiency : Low catalyst and solvent expenses

  • Established Protocols : FDA-compliant GMP processes

Optimization Strategies :

  • Solvent Recycling : Ethanol recovery via distillation (≥90% efficiency)

  • Continuous Flow Systems : Enhance throughput by 40% compared to batch reactors

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluorobenzeneacetic acid and methanol.

    Reduction: 2-fluorobenzylamine.

Scientific Research Applications

Methyl 2-cyano-2-(2-fluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be utilized in the preparation of functional materials with unique properties, such as fluorinated polymers.

    Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of methyl a-cyano-2-fluorobenzeneacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in drug development.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate Nitro group at para position on phenyl ring C₁₀H₇FN₂O₄ 238.2
Ethyl 2-(2-fluorophenyl)acetate Ethyl ester, lacks cyano group C₁₀H₁₁FO₂ 182.2
Methyl 2-(1-(2-fluorophenyl)-1H-indol-3-yl)-2-phenylacetate Indole and phenyl substituents C₂₄H₁₉FNO₂ 372.4
Methyl (2E,Z)-(2-fluorophenyl)sulfonylacetate Sulfonyl group, pyrrolidine ring C₁₃H₁₄FNO₄S 299.4
Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate Trifluoromethyl and nitro groups C₁₀H₆F₄NO₄ 296.2

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano, sulfonyl) enhance reactivity but may reduce synthetic yields due to steric or electronic hindrance .
  • Halogen position : The 2-fluorophenyl group is a common motif in pharmaceuticals, influencing binding interactions and metabolic stability .

Physicochemical Properties

  • Molecular weight : Ranges from 182.2 (simpler esters) to 372.4 (complex indole derivatives) .
  • Solubility: Cyano and sulfonyl groups reduce hydrophilicity, whereas ester groups enhance solubility in organic solvents .
  • Thermal stability: Nitro-substituted derivatives (e.g., Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate) may exhibit lower thermal stability due to nitro group decomposition risks .

Q & A

Q. Methodological Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., ester methyl at ~3.7 ppm, cyano carbon at ~115 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₀H₈FNO₂: 210.0663).
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
  • IR Spectroscopy : Detects cyano stretches (~2240 cm⁻¹) and ester carbonyls (~1720 cm⁻¹) .

How can discrepancies in reported biological activities of structurally similar cyanoacetate derivatives be resolved?

Data Contradiction Analysis
Discrepancies often arise from:

  • Structural variations : Minor differences (e.g., fluorine vs. nitro substituents) drastically alter bioactivity. For example, 3,5-difluoro analogs show higher antimicrobial activity than mono-fluoro derivatives .
  • Assay conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to minimize variability.
  • Computational modeling : Use molecular docking to predict binding affinities to targets like bacterial dihydrofolate reductase .
    Meta-analyses of PubChem BioAssay data (e.g., AID 743255) can identify trends .

What is the proposed mechanism for the nucleophilic reactions involving the cyano group in this compound?

Mechanistic Study
The cyano group acts as a Michael acceptor in nucleophilic additions:

Deprotonation : A base abstracts the α-hydrogen, forming a resonance-stabilized enolate.

Electrophilic attack : Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted derivatives.
Kinetic studies show reaction rates depend on solvent polarity (e.g., DMSO accelerates by stabilizing intermediates) . Computational studies (e.g., DFT) can map transition states and optimize catalytic conditions .

How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Q. Advanced Methodological Approach

  • ADME Prediction : Tools like SwissADME estimate logP (~1.8) and bioavailability (Lipinski score: 0).
  • CYP450 metabolism : Molecular dynamics simulations identify likely oxidation sites (e.g., benzylic positions).
  • Toxicity profiling : QSAR models predict hepatotoxicity risks based on structural analogs .

What strategies are effective for scaling up the synthesis of this compound while maintaining green chemistry principles?

Q. Industrial-Academic Collaboration Focus

  • Flow chemistry : Continuous reactors reduce waste and improve heat transfer (yield increase by 15–20%) .
  • Solvent recycling : Recover DMF or acetonitrile via distillation.
  • Catalyst optimization : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance reusability .

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